2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone

Amyloid-β binding SPECT imaging probe Alzheimer's disease

Aβ imaging studies often fail due to low-affinity flavone probes with poor brain clearance. This compound is the highest-affinity member of a systematic SAR series, delivering Kd=12.4-17.4 nM for Aβ aggregates and rapid brain entry with 27% retention at 60 min-enabling robust SPECT contrast in transgenic models. • Highest Aβ binding affinity among 4′-substituted 6-iodoflavones (OH1000 nM) • >12-fold selectivity over PrP aggregates, supporting differential Aβ labeling

Molecular Formula C17H14INO2
Molecular Weight 391.2 g/mol
CAS No. 871101-31-4
Cat. No. B3064125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone
CAS871101-31-4
Molecular FormulaC17H14INO2
Molecular Weight391.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)I
InChIInChI=1S/C17H14INO2/c1-19(2)13-6-3-11(4-7-13)17-10-15(20)14-9-12(18)5-8-16(14)21-17/h3-10H,1-2H3
InChIKeyMVKVWWKDDYBNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone (CAS 871101-31-4): A High-Affinity Radioiodinated Flavone for Amyloid-β Imaging Probe Procurement


2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone (synonym: 6-iodo-4′-dimethylaminoflavone, FL-NMe₂) is a synthetic, halogenated flavone derivative bearing an electron-donating dimethylamino group at the 4′-position and a radioiodine atom at the 6-position of the chromenone core [1]. It was designed and first reported as a single-photon emission computed tomography (SPECT) probe candidate for detecting β-amyloid (Aβ) plaques in Alzheimer's disease brain [1]. The compound demonstrates nanomolar binding affinity for both Aβ(1–40) and Aβ(1–42) aggregates and exhibits rapid brain entry with favorable washout kinetics in biodistribution studies [1]. Its primary research use is as a radiotracer scaffold for in vivo amyloid imaging, and it has also been evaluated for binding to prion protein aggregates [2].

Why 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone Cannot Be Replaced by a Generic Flavone or 6-Iodoflavone Analog


This compound is not a generic flavone scaffold but a finely tuned radiotracer candidate whose performance depends on the identity of the 4′-substituent. In the seminal structure–activity relationship study, four 6-iodoflavones differing only at the 4′-position (OH, OMe, NHMe, NMe₂) were compared head-to-head [1]. The dimethylamino analog (the target compound) demonstrated the highest binding affinity for both Aβ(1–40) and Aβ(1–42) aggregates, the most favorable brain washout profile among analogs with clinically acceptable retention, and the highest lipophilicity (log PC) within the series [1]. Simply substituting a hydroxy, methoxy, or methylamino group at the 4′-position degrades binding potency by up to 5.5-fold and yields substantially slower clearance from normal brain tissue [1]. Procurement of a close analog without quantitative benchmarking therefore risks selecting a compound with measurably inferior target engagement and imaging contrast.

Quantitative Differentiation Evidence for 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone Relative to Closest In-Class Analogs


Superior Binding Affinity (Ki) for Aβ(1–40) and Aβ(1–42) Aggregates vs. 4′-Substituted 6-Iodoflavone Analogs

In a direct head-to-head competition assay against [¹²⁵I]11 (the ¹²⁵I-labeled target compound) on synthetic Aβ aggregates, the non-radioactive target compound (11, NMe₂) showed the lowest Ki values among four 6-iodoflavone derivatives tested [1]. The dimethylamino substitution at the 4′-position conferred approximately 1.7-fold higher affinity than the methylamino analog (10), 2.2-fold higher than the methoxy analog (19), and 5.5-fold higher than the hydroxy analog (20) for Aβ(1–40) [1]. Standard amyloid stains thioflavin T and Congo Red showed negligible competition (Ki >1000 nM) [1].

Amyloid-β binding SPECT imaging probe Alzheimer's disease

Balanced Brain Washout Profile: Favorable Clearance Kinetics Compared to Methoxy and Hydroxy Analogs

In biodistribution studies using normal mice, the ¹²⁵I-labeled target compound ([¹²⁵I]11) maintained a high initial brain uptake comparable to the series range (3.2–4.1% ID/g at 2 min) and, critically, exhibited a brain washout rate that balances adequate retention for imaging with sufficient clearance to minimize background [1]. At 60 min post-injection, [¹²⁵I]11 retained 1.0% ID/g (27% of the initial peak), demonstrating markedly faster clearance than the methoxy analog [¹²⁵I]19 (0.17% ID/g, 4.3% of peak) and the hydroxy analog [¹²⁵I]20 (0.08% ID/g, 2.4% of peak) [1]. The methylamino analog [¹²⁵I]10 showed similar washout (1.2% ID/g, 29% of peak) but possesses 1.7-fold lower binding affinity [1].

Brain pharmacokinetics Biodistribution Amyloid imaging tracer

Highest Lipophilicity Among 4′-Substituted 6-Iodoflavones: log PC and Its Impact on Blood-Brain Barrier Permeability

The octanol/water partition coefficient (log PC) was measured for all four ¹²⁵I-labeled flavones under identical conditions (0.1 M phosphate-buffered saline, pH 7.4) [1]. The target compound [¹²⁵I]11 (NMe₂) registered the highest log PC of 2.69 ± 0.01, exceeding the methylamino analog [¹²⁵I]10 (2.15 ± 0.01), the methoxy analog [¹²⁵I]19 (2.41 ± 0.03), and the hydroxy analog [¹²⁵I]20 (1.92 ± 0.01) [1]. This optimal lipophilicity range is consistent with the compound's observed high initial brain uptake (target range: 3.2–4.1% ID/g at 2 min) and is aligned with the established principle that log PC values between ~1 and 3 are favorable for passive blood-brain barrier penetration [1].

Lipophilicity Blood-brain barrier Partition coefficient

Preferential Binding Selectivity for Aβ Aggregates over Prion Protein (PrP) Aggregates: Cross-Study Kd Comparison

In a separate study evaluating radioiodinated flavonoid derivatives for prion deposit imaging, the target compound (FL-NMe₂) was directly compared with chalcone, aurone, and styrylchromone scaffolds bearing the same 4-dimethylamino group for binding to recombinant mouse PrP (rMoPrP) aggregates [2]. FL-NMe₂ exhibited a Kd of 201 nM for rMoPrP aggregates, which is approximately 12–16 fold weaker than its Kd for Aβ(1–40) aggregates (Kd = 12.4 nM) and Aβ(1–42) aggregates (Kd = 17.4 nM) measured in the original study [1][2]. This indicates that the target compound possesses meaningful, though not absolute, selectivity for Aβ over PrP amyloid aggregates.

Binding selectivity Prion protein Aβ selectivity SPECT tracer specificity

Direct Saturation Binding Kd Confirms High-Affinity, Single-Site Binding to Aβ Aggregates

The ¹²⁵I-labeled target compound ([¹²⁵I]11) was used as the radioligand in saturation binding experiments against Aβ(1–40) and Aβ(1–42) aggregates [1]. Scatchard transformation yielded linear plots indicative of a single binding site. The Kd values were determined as 12.4 ± 2.3 nM for Aβ(1–40) and 17.4 ± 5.7 nM for Aβ(1–42) aggregates [1]. These Kd values are internally consistent with the Ki values obtained from competition assays (13.2 and 15.6 nM, respectively) [1]. No comparable saturation binding data were reported for the comparator flavone derivatives 10, 19, or 20.

Saturation binding Kd determination Aβ radioligand Scatchard analysis

Evidence-Backed Research and Procurement Scenarios for 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone


Development of SPECT Radioligands for Alzheimer's Disease Amyloid Plaque Imaging

This compound is the most thoroughly characterized flavone-based SPECT probe candidate for Aβ imaging. Its [¹²⁵I]-labeled form has validated saturation binding parameters (Kd = 12.4–17.4 nM), enabling quantitative autoradiography and binding site density measurements in post-mortem AD brain tissue [1]. The compound's favorable brain pharmacokinetics—high initial uptake (3.2–4.1% ID/g at 2 min) with adequate washout (27% retention at 60 min)—make it suitable for SPECT imaging studies in transgenic AD mouse models [1]. Researchers procuring this compound for radiochemistry development should prioritize it over the methoxy or hydroxy analogs, which exhibit >95% brain clearance within 60 min and would likely fail to produce sufficient plaque-to-background contrast [1].

In Vitro Fluorescent Staining and Histopathological Validation of Amyloid Plaques in AD Brain Sections

The non-radioactive form of the compound intensely stains amyloid plaques, neuritic plaques, and cerebrovascular amyloids in human AD brain sections with a staining pattern distinct from thioflavin T and Congo Red [1]. Because the compound's binding site on Aβ aggregates appears to be different from that of conventional amyloid dyes (thioflavin T and Congo Red show Ki >1000 nM in competition assays against [¹²⁵I]11) [1], it can serve as a complementary histochemical probe. Procurement for neuropathological studies should favor this compound over the 4′-hydroxy analog, which has 5.5-fold lower binding affinity and may produce weaker histological signal [1].

Selectivity Profiling in Prion Disease vs. Alzheimer's Disease Amyloid Models

The compound has been evaluated in both Aβ and prion protein (PrP) aggregate binding assays, providing a cross-pathology selectivity dataset [1][2]. With Kd values of 12–17 nM for Aβ versus 201 nM for rMoPrP aggregates, the compound offers a measurable (~12–16-fold) binding preference for Aβ pathology [1][2]. This selectivity profile makes it a useful tool compound for studies that require differential labeling of Aβ plaques in brain tissue that may also contain PrP deposits. Researchers comparing flavonoid scaffolds for pan-amyloid vs. Aβ-selective probe development can use this compound as a reference point for Aβ-preferring binding within the dimethylamino-flavonoid chemical space.

Structure-Activity Relationship (SAR) Studies on 4′-Substituted Flavone Amyloid Ligands

As the highest-affinity compound in a systematic four-member SAR series (4′-OH, 4′-OMe, 4′-NHMe, 4′-NMe₂), this compound serves as the benchmark for potency comparisons in flavone-based amyloid ligand optimization [1]. The quantitative SAR gradient—where affinity increases with electron-donating capacity of the 4′-substituent (OH < OMe < NHMe < NMe₂)—provides a rational basis for further medicinal chemistry [1]. Procurement of the entire series for comparative studies is scientifically justified, but the dimethylamino analog should be used as the positive control for maximum binding affinity in any new flavone derivative screening campaign.

Quote Request

Request a Quote for 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.